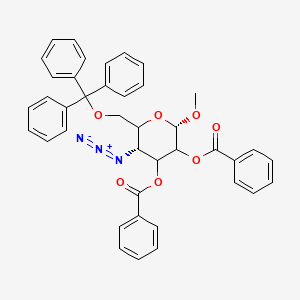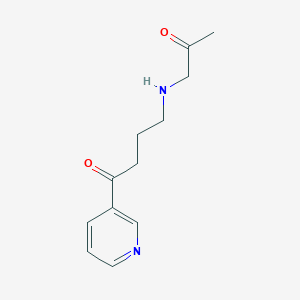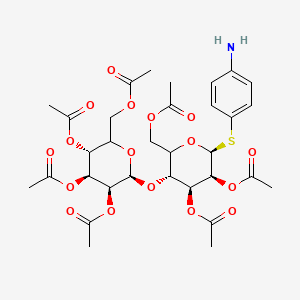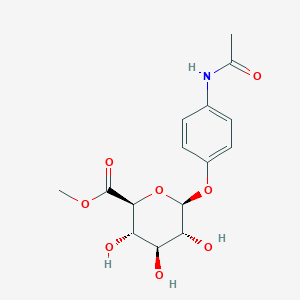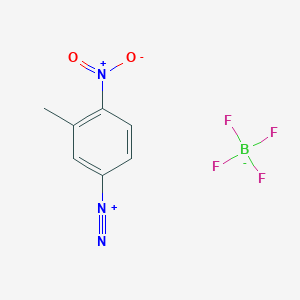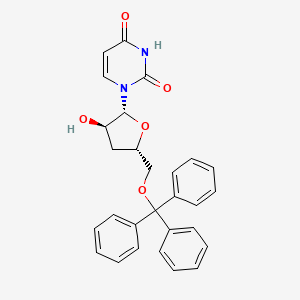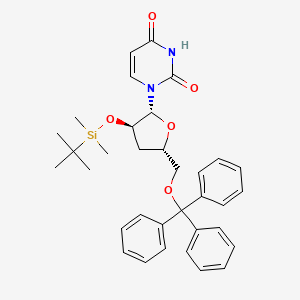
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride, commonly referred to as DIMHCl, is a synthetic compound with a variety of biomedical and laboratory applications. It is a derivative of the naturally occurring sugar alcohol, mannitol, and is available in both solid and liquid forms. DIMHCl is a white crystalline powder that is odorless and hygroscopic. It is soluble in water and most organic solvents. DIMHCl is widely used in the pharmaceutical, biotechnology, and nutrition industries.
Wissenschaftliche Forschungsanwendungen
Glycosidase-Inhibitor
“1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride” is a competitive glycosidase inhibitor {svg_1} {svg_2}. Glycosidases sind Enzyme, die glykosidische Bindungen hydrolysieren, und Inhibitoren dieser Enzyme haben potenzielle therapeutische Anwendungen bei einer Vielzahl von Krankheiten.
Glykoprotein-Mannosidase-Inhibitor
Diese Verbindung hemmt Glykoprotein-Mannosidasen, insbesondere die aus der Jackbohne, und in geringerem Umfang lysosomale α-Mannosidasen {svg_3} {svg_4}. Glykoprotein-Mannosidasen sind an der Verarbeitung von N-gebundenen Oligosacchariden von Glykoproteinen beteiligt.
Azofuranose-Mannose-Analog
Es ist ein Azofuranose-Analog von Mannose {svg_5} {svg_6}. Azofuranose-Analoga werden bei der Untersuchung von Kohlenhydrat-Protein-Wechselwirkungen und der Entwicklung therapeutischer Mittel verwendet.
Strukturell verwandt mit Swainsonin
Die Verbindung ist strukturell verwandt mit Swainsonin {svg_7} {svg_8}, einem potenten Inhibitor der Golgi α-Mannosidase II, der bei der Untersuchung von Krebs und Virusinfektionen verwendet wird.
Behandlung von T-Lymphozyten
Es wurde zur Behandlung von T-Lymphozyten verwendet {svg_9}. T-Lymphozyten sind eine Art von weißen Blutkörperchen, die eine zentrale Rolle bei der zellvermittelten Immunität spielen.
Studium von allogenen zytotoxischen T-Lymphozyten (CTL)
Die Verbindung wurde verwendet, um ihre Wirkung auf allogene zytotoxische T-Lymphozyten (CTL) zu untersuchen {svg_10}. CTLs sind Immunzellen, die Krebszellen und infizierte Zellen, insbesondere mit Viren, abtöten.
Inhibitor der Glykogenphosphorylase
Es wurde als Inhibitor der Glykogenphosphorylase verwendet {svg_11} {svg_12}. Glykogenphosphorylase ist eines der wichtigsten Enzyme, das am Abbau von Glykogen beteiligt ist.
α-Glucosidase (GAA)-Inhibitor
Die Verbindung wurde als α-Glucosidase (GAA)-Inhibitor verwendet {svg_13} {svg_14}. GAA ist ein Enzym, das komplexe Zucker abbaut und für therapeutische Interventionen bei Diabetes und der Pompe-Krankheit ins Visier genommen wird.
Wirkmechanismus
Target of Action
The primary targets of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride are glycosidases, specifically, it is a competitive inhibitor of glycosidase . It also inhibits glycoprotein mannosidase, affecting both jack bean and, to a lesser extent, lysosomal alpha-mannosidase .
Mode of Action
this compound interacts with its targets by competitively inhibiting them . This means it binds to the active sites of the glycosidases, preventing the substrate from binding and thus blocking the enzyme’s function .
Biochemical Pathways
The compound affects the biochemical pathways involving glycosidases and glycoprotein mannosidases . By inhibiting these enzymes, it disrupts the breakdown of glycosides and glycoproteins, which can have various downstream effects depending on the specific biological context .
Pharmacokinetics
It is known that the compound is supplied as an off-white solid, and it is soluble in water . Its stability is hygroscopic, meaning it readily absorbs moisture from the environment . These properties could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of glycosidases and glycoprotein mannosidases . By blocking these enzymes, it can affect the metabolism of glycosides and glycoproteins at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hygroscopic nature means that humidity levels could affect its stability . Furthermore, factors such as pH and temperature could potentially influence its efficacy and interaction with its target enzymes .
Biochemische Analyse
Biochemical Properties
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride interacts with various enzymes and proteins. It is a competitive inhibitor of glycosidase . It also inhibits glycoprotein mannosidase, particularly the jack bean and, to a lesser extent, lysosomal alpha-mannosidase .
Cellular Effects
The compound influences cell function by inhibiting glycosidase, an enzyme that plays a crucial role in the breakdown of glycogen . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a competitive inhibitor of glycosidase, preventing the enzyme from breaking down glycogen . This can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycogenolysis, where it acts as a competitive inhibitor of glycosidase
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as reaction with various reagents to form the desired product.", "Starting Materials": [ "D-Mannitol", "Hydrogen chloride gas", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Hydrochloric acid", "Ammonia", "Formaldehyde", "Sodium cyanoborohydride" ], "Reaction": [ "Protection of the primary hydroxyl groups of D-mannitol with acetic anhydride and sodium hydroxide to form acetylated D-mannitol", "Reduction of the acetylated D-mannitol with hydrogen gas and palladium on carbon to form D-mannitol", "Protection of the secondary hydroxyl groups of D-mannitol with formaldehyde and sodium cyanoborohydride to form 1,4-dideoxy-1,4-imino-D-mannitol", "Quaternization of 1,4-dideoxy-1,4-imino-D-mannitol with hydrogen chloride gas in methanol to form 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride" ] } | |
CAS-Nummer |
114976-76-0 |
Molekularformel |
C6H14ClNO4 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
(2S,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H/t3-,4-,5+,6-;/m1./s1 |
InChI-Schlüssel |
IFRNNJQXHHLGKS-PVCLPBLSSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H](N1)[C@@H](CO)O)O)O.Cl |
SMILES |
C1C(C(C(N1)C(CO)O)O)O.Cl |
Kanonische SMILES |
C1C(C(C(N1)C(CO)O)O)O.Cl |
Synonyme |
(2R,3S,4R)-2-[(1S)-1,2-Dihydroxyethyl]-3,4-pyrrolidinediol Hydrochloride; |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the molecular formula and crystal structure of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride?
A1: The molecular formula of this compound is C6H14ClNO4 [, ]. The crystal structure has been determined and the atomic coordinates are available in the research paper []. This data provides valuable insights into the spatial arrangement of atoms within the molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




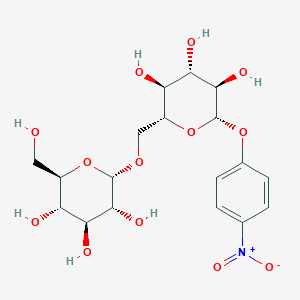

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
